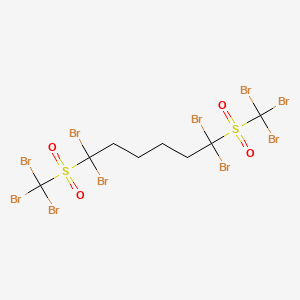
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane is a chemical compound known for its unique structure and properties. It contains a total of 32 atoms, including 8 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 10 bromine atoms
Analyse Des Réactions Chimiques
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups in the compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the context and concentration of the compound.
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane can be compared with other similar compounds, such as:
1,1,6,6-Tetrabromohexane: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,6-Dibromo-1,6-bis(tribromomethanesulfonyl)hexane: Contains fewer bromine atoms, resulting in different reactivity and applications.
1,1,6,6-Tetrabromo-1,6-bis(methanesulfonyl)hexane: Lacks the additional bromine atoms in the sulfonyl groups, affecting its chemical properties.
The uniqueness of this compound lies in its high bromine content and the presence of both bromine and sulfonyl functional groups, which contribute to its diverse reactivity and applications.
Propriétés
Numéro CAS |
163341-65-9 |
|---|---|
Formule moléculaire |
C8H8Br10O4S2 |
Poids moléculaire |
1031.3 g/mol |
Nom IUPAC |
1,1,6,6-tetrabromo-1,6-bis(tribromomethylsulfonyl)hexane |
InChI |
InChI=1S/C8H8Br10O4S2/c9-5(10,23(19,20)7(13,14)15)3-1-2-4-6(11,12)24(21,22)8(16,17)18/h1-4H2 |
Clé InChI |
HTKBGSQOFFFLJI-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br)CC(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

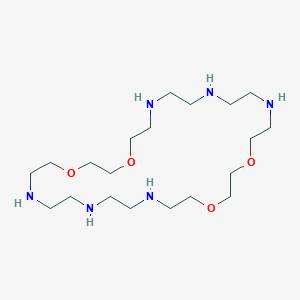
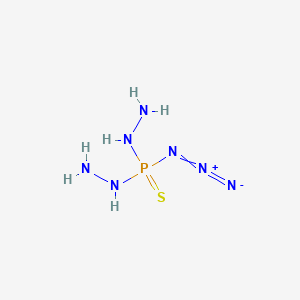

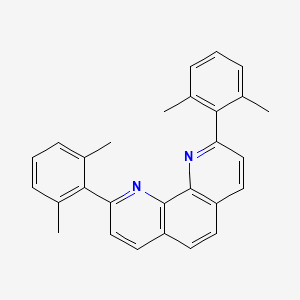
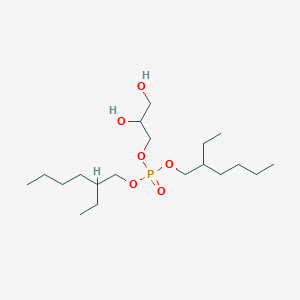
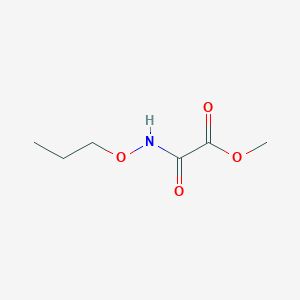
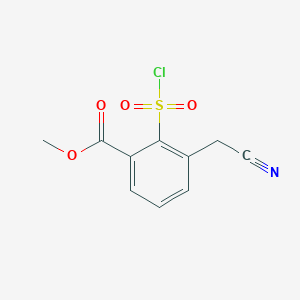
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
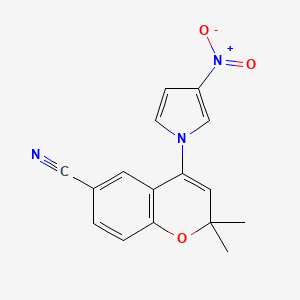

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)

